molecular formula C8H10O2 B8460812 2-Allyl-3-hydroxy-4-cyclopentenone

2-Allyl-3-hydroxy-4-cyclopentenone

Cat. No.: B8460812
M. Wt: 138.16 g/mol
InChI Key: ONQGUUWSGZTDPO-UHFFFAOYSA-N
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Description

Significance of Cyclopentenone Scaffolds as Synthetic Intermediates

The cyclopentenone unit is a highly valuable and powerful building block, or synthon, in the field of organic synthesis. nih.govulisboa.ptacs.org Its utility stems from the diverse array of chemical modifications that can be performed on its enone (alkene-ketone) structural motif. nih.govulisboa.ptacs.org This versatility makes cyclopentenone scaffolds crucial precursors for the synthesis of a wide range of biologically active target molecules. nih.govulisboa.ptacs.org Functionalized five-membered carbocyclic frameworks are core units in numerous natural products and biologically significant molecules. nih.gov

The reactivity of the cyclopentenone core allows for modifications at every position. thieme-connect.com As an α,β-unsaturated ketone, it readily undergoes reactions such as nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction. wikipedia.org Furthermore, it is an excellent partner in cycloaddition reactions, including the Diels-Alder reaction, photochemical [2+2] cycloadditions, stereoselective cyclopropanations, aziridinations, and epoxidations. thieme-connect.comwikipedia.org This wide range of reactivity makes cyclopentenones popular and versatile building blocks for creating complex molecular architectures. nih.govresearchgate.net Chiral cyclopentenones, in particular, are important intermediates in the asymmetric synthesis of target chiral molecules. nih.govulisboa.ptacs.org The cyclopentenone structure is found in a large number of natural products, including prostaglandins, jasmone, and aflatoxins. nih.govwikipedia.org

Overview of 2-Allyl-3-hydroxy-4-cyclopentenone and Related Hydroxylated Cyclopentenones

Hydroxylated cyclopentenones are a specific class of these intermediates that feature a hydroxyl (-OH) group on the five-membered ring. This functional group adds another layer of synthetic utility, providing a handle for further transformations. The compound this compound belongs to this class. While direct synthesis information for this specific molecule is not detailed in the provided research, extensive work has been done on closely related and structurally similar compounds, such as 2-allyl-4-hydroxy-3-methyl-2-cyclopentenone, often referred to by the common name Allethrolone. chemicalbook.com

The synthesis of these hydroxylated cyclopentenones can be achieved through various methods. One common approach is the rearrangement of furfuryl alcohol derivatives. acs.orgacs.org For instance, 2-allyl-4-hydroxy-3-methyl-2-cyclopentenone can be prepared via the hydrolysis of its acyloxy precursor, such as 3-acetoxy-2-allyl-3-methyl-4-cyclopentenone, often using an acid catalyst like sulfuric acid. google.com Another related synthesis involves the rearrangement of 5-methyl-allyl-furfuryl alcohol in a buffered aqueous solution at high temperatures to yield 2-allyl-3-hydroxy-3-methyl-4-cyclopentenone. prepchem.com These hydroxylated cyclopentenones serve as key intermediates in the synthesis of pharmaceuticals and agricultural chemicals, such as pyrethroidal insecticides. google.com

Table 1: Properties of 2-Allyl-4-hydroxy-3-methyl-2-cyclopenten-1-one

Property Value
Synonyms Allethrolone, 4-HYDROXY-3-METHYL-2-(2-PROPENYL)-2-CYCLOPENTENE-1-ONE
CAS Number 29605-88-7

| Molecular Formula | C₉H₁₂O₂ |

Data sourced from ChemicalBook. chemicalbook.com

Historical Context of Cyclopentenone Chemistry in Academic Research

The chemistry of cyclopentenones has a rich history, with the development of new synthetic methods continually expanding its importance in academic and industrial research. Classic methods for synthesizing the 2-cyclopentenone core include the acid-catalyzed dehydration of cyclopentanediols and the elimination of α-bromo-cyclopentanone. wikipedia.org

A landmark in the application of cyclopentenone chemistry was its use in the first total synthesis of cubane (B1203433) in 1964, which began with the conversion of 2-cyclopentenone to 2-bromocyclopentadienone. wikipedia.org This demonstrated the utility of the cyclopentenone scaffold in constructing highly complex and strained molecular architectures. wikipedia.org

Over the decades, several powerful named reactions have become central to cyclopentenone synthesis. The Nazarov cyclization , an electrocyclic reaction of divinyl ketones, is a key method for forming the five-membered ring. nih.govwikipedia.orgorganic-chemistry.org Modern advancements have focused on controlling the regioselectivity of the reaction through the use of coordinating groups or cation-stabilizing atoms. oregonstate.edu

Another cornerstone is the Pauson-Khand reaction , which constructs a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically using a cobalt catalyst. thieme-connect.comwikipedia.orgorganic-chemistry.org This (2+2+1) cycloaddition is a highly efficient way to assemble the core structure. thieme-connect.com Research has focused on developing milder and more enantioselective versions of this reaction, for example, by using chiral iridium complexes or entrapped rhodium catalysts. organic-chemistry.org These and other newer strategies, such as ruthenium-catalyzed three-component couplings and nickel-catalyzed carbonylations, have made cyclopentenones readily accessible from simple starting materials, solidifying their role as indispensable intermediates in modern organic synthesis. organic-chemistry.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

4-hydroxy-5-prop-2-enylcyclopent-2-en-1-one

InChI

InChI=1S/C8H10O2/c1-2-3-6-7(9)4-5-8(6)10/h2,4-7,9H,1,3H2

InChI Key

ONQGUUWSGZTDPO-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(C=CC1=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Allyl 3 Hydroxy 4 Cyclopentenone and Derivatives

Classical and Contemporary Approaches to Cyclopentenone Synthesis

Rhodium-Catalyzed Intramolecular Hydroacylation

Rhodium-catalyzed intramolecular hydroacylation has emerged as a powerful tool for the synthesis of cyclopentenones from alkynyl aldehydes. researchgate.netnih.gov This method involves the cyclization of a 4-alkynal, where a rhodium catalyst facilitates the addition of the aldehyde C-H bond across the alkyne. organic-chemistry.orgacs.org A key advantage of this approach is its atom economy, as all atoms of the starting material are incorporated into the product.

The reaction typically employs a cationic rhodium(I) complex, often with a chelating phosphine (B1218219) ligand such as BINAP. nih.gov The choice of ligand can be crucial for both reactivity and selectivity. For instance, the use of a cationic rhodium(I)/BINAP complex has been shown to effectively catalyze the intramolecular hydroacylation of 5- and 6-alkynals, leading to the formation of α-alkylidenecycloalkanones. nih.gov Notably, these reactions often proceed with high stereoselectivity, yielding a single (E)-olefin isomer. nih.gov

At elevated temperatures, a one-pot reaction combining hydroacylation and double bond migration can be achieved, providing direct access to cycloalkenones. nih.gov Mechanistic studies suggest that the reaction proceeds through several key steps: oxidative addition of the aldehyde C-H bond to the rhodium(I) center, insertion of the alkyne into the rhodium-hydride bond, and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. beilstein-journals.org This catalytic cycle highlights the versatility of rhodium catalysts in mediating complex transformations. beilstein-journals.org The development of this methodology provides an attractive and efficient route to highly functionalized cyclopentenones. nih.gov

Nickel-Catalyzed Cycloaddition Reactions

Nickel-catalyzed cycloaddition reactions represent a versatile and efficient strategy for the construction of cyclopentenone derivatives. capes.gov.brnih.gov These reactions often involve the coupling of multiple components, allowing for the rapid assembly of complex molecular architectures from simple starting materials. researchgate.netnih.gov

A notable example is the nickel(0)-catalyzed [3+2] cycloaddition of α,β-unsaturated phenyl esters with alkynes. nih.gov This reaction, which proceeds in the presence of an alcohol like isopropanol, involves the activation of the C-O bond of the ester, a unique feature in cycloaddition chemistry. nih.gov The use of nickel catalysts supported by either phosphines or N-heterocyclic carbenes (NHCs) has proven effective in promoting this transformation. nih.gov

Furthermore, nickel catalysis can facilitate three-component cycloadditions involving enoates, alkynes, and aldehydes. nih.gov This cascade reaction leads to highly functionalized cyclopentenones through a formal [3+2] cycloaddition of the enoate and alkyne, accompanied by an alkylation of the enoate α-carbon with the aldehyde. nih.gov The choice of ligand is critical, with bulky chiral NHC ligands enabling highly enantioselective and regioselective syntheses of cyclopentenones from enoates and internal alkynes. researchgate.net

The mechanism of these reactions can be complex and may involve the formation of metallacycle intermediates. nih.gov For instance, in the three-component reaction, computational studies suggest multiple feasible pathways, with the relative rates of competing steps influencing the final product distribution. nih.gov The versatility of nickel catalysis is further demonstrated by its ability to promote [4+4] cycloadditions of diene-vinylcyclobutanones, providing access to unique bicyclic systems containing eight-membered rings. chemrxiv.org

Ring-Contractive Rearrangements in Cyclopentenone Synthesis

Ring-contractive rearrangements offer a unique and powerful approach to the synthesis of cyclopentenones from larger carbocyclic or heterocyclic precursors. rsc.org These reactions involve the reorganization of the ring structure, often with the extrusion of a small molecule, to form the five-membered cyclopentenone core. rsc.org This strategy can be particularly useful for accessing highly substituted or strained cyclopentenone systems that may be challenging to prepare through other methods. rsc.org

Several classic named reactions fall under the umbrella of ring-contractive rearrangements, including the Favorskii rearrangement, which is widely used for the ring contraction of cyclic α-halo ketones. researchgate.net Other important examples include the pinacol, semi-pinacol, and benzilic acid rearrangements. researchgate.net These reactions can be initiated by acids, bases, or oxidizing agents. researchgate.net

A notable example is the silver-catalyzed ring-contractive rearrangement of 5-substituted 6-diazo-2-cyclohexenones, which provides an efficient route to 5-alkylidene-2-cyclopentenones. organic-chemistry.org This reaction proceeds through the formation of a metal-carbenoid intermediate, followed by an endocyclic allyl organic-chemistry.orgrsc.org migration with excellent stereoselectivity. organic-chemistry.org Another approach involves the Wolff rearrangement of α,β-unsaturated diazoketones, which can be induced photochemically or thermally to produce ring-contracted esters, key intermediates in the synthesis of certain natural products. rsc.org

The biosynthesis of some natural products also utilizes ring contraction mechanisms. For example, the cyclopentenone moiety of Xenovulene A is formed through a unique pathway involving the ring expansion of a phenolic precursor to a tropolone, followed by two successive ring contractions. rsc.org

Synthesis via Dicarbonyl Compounds

The use of dicarbonyl compounds as precursors is a fundamental and versatile strategy for the synthesis of cyclopentenones. This approach typically involves an intramolecular aldol (B89426) condensation of a 1,4-diketone, leading to the formation of the five-membered ring and the characteristic α,β-unsaturated ketone functionality.

One common method involves the reaction of linear β-alkynic β-keto esters or β-diketones, which can be cyclized under neat conditions in the presence of zinc(II) chloride and ytterbium(III) triflate to afford cyclopentenones. organic-chemistry.org The selectivity for five- or six-membered rings can be influenced by the substituents on the terminal alkyne. organic-chemistry.org

Another strategy utilizes the reaction of (Z)-1,4-diketones with nitroalkanes in the presence of a base like DBU. This reaction proceeds via an intramolecular aldol condensation to form a cyclopentadienone intermediate, which then undergoes a Michael addition-elimination with the nitroalkane to yield 4-alkylidenecyclopent-2-en-1-ones. organic-chemistry.org Similarly, the conjugate addition of primary nitroalkanes to α,β-unsaturated ketones can lead to the in-situ formation of γ-diketones, which then cyclize to form cyclopentenones. organic-chemistry.org

Nickel-catalyzed carbonylation of cyclopropanols with benzyl (B1604629) bromides also provides a route to multisubstituted cyclopentenones. This reaction proceeds through a cascade involving the generation of a 1,4-diketone intermediate, which subsequently undergoes an intramolecular aldol condensation. organic-chemistry.org

Enantioselective and Diastereoselective Syntheses of Hydroxylated Cyclopentenones

The synthesis of enantiomerically pure hydroxylated cyclopentenones is of paramount importance, as the stereochemistry of these compounds often dictates their biological activity. Various strategies have been developed to control the stereochemical outcome of cyclopentenone synthesis, broadly categorized into chiral pool-based approaches and asymmetric catalytic strategies.

Chiral Pool-Based Approaches

The chiral pool approach utilizes readily available, enantiomerically pure starting materials, often derived from natural sources, to construct complex chiral molecules. nih.govnih.gov This strategy leverages the inherent stereochemistry of the starting material to control the stereocenters in the final product.

A common starting material for the synthesis of chiral hydroxylated cyclopentenones is tartaric acid. nih.gov For instance, enantiopure 4-hydroxy-2-cyclopentenones can be prepared from tartaric acid through a series of chemical transformations. nih.gov Another example involves the use of the chiral pool monoterpene (+)-citronellal, which can be converted to a chiral cyclopentenal via a two-step sequence involving α-methylenation and ring-closing metathesis. nih.gov

The derivatization of naturally abundant and stereochemically rich compounds like stevioside (B1681144) provides another avenue for chiral pool synthesis. nih.gov By leveraging the existing stereocenters of these complex molecules, new chiral building blocks can be generated and subsequently transformed into target molecules. This approach has been successfully applied to the synthesis of various diterpenoids. nih.gov

Asymmetric Catalytic Strategies

Asymmetric catalytic strategies employ chiral catalysts to induce enantioselectivity or diastereoselectivity in the formation of hydroxylated cyclopentenones from prochiral or racemic starting materials. These methods offer an efficient way to generate chirality without relying on stoichiometric amounts of a chiral auxiliary or a chiral starting material.

A prominent example is the use of proline as an organocatalyst in aldol reactions. youtube.com L-proline, a naturally occurring and inexpensive amino acid, can catalyze the enantioselective self-reaction of aldehydes to form chiral aldol products, which can be precursors to hydroxylated cyclopentenones. youtube.com The catalyst's bifunctional nature, possessing both a secondary amine and a carboxylic acid, is key to its ability to control the stereochemical outcome. youtube.com

Metal-based asymmetric catalysis is also a powerful tool. For instance, nickel(0) catalysts bearing chiral bulky N-heterocyclic carbene ligands have been used for the enantioselective annulation of alkynes and arylenoates to produce cyclopentenones with very high enantioselectivity. researchgate.net Similarly, a highly enantioselective silicon-directed Nazarov reaction can be achieved through the cooperative catalysis of a Lewis acid and a chiral Brønsted acid. organic-chemistry.org

Noyori Reduction in Hydroxylated Cyclopentenone Synthesis

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones and related compounds, providing access to chiral alcohols. organic-chemistry.org This reaction, pioneered by Ryoji Noyori, typically utilizes a ruthenium catalyst complexed with a chiral BINAP ligand to achieve high levels of enantioselectivity. organic-chemistry.orgyoutube.com In the context of hydroxylated cyclopentenone synthesis, the Noyori reduction can be a key step for establishing the stereochemistry of the hydroxyl group. nih.gov

One notable application involves the reduction of a diketone precursor to establish a diol with high enantioselectivity. For instance, the reduction of 1,5-dichloro-2,4-pentanedione using a Noyori catalyst system can produce the corresponding (R,R)-diol in good yield and excellent enantiomeric excess. nih.gov This chiral diol can then be further elaborated through steps like ring-closing metathesis to form the cyclopentene (B43876) ring, ultimately leading to enantiomerically enriched 4-hydroxy-2-cyclopentenones. nih.govyoutube.com Although sometimes requiring cryogenic conditions, the Noyori reduction stands out as a concise method for preparing these valuable chiral building blocks. nih.gov

A classic example of a dynamic kinetic resolution (DKR) employing a Noyori-type catalyst is the hydrogenation of racemic α-substituted β-keto esters. nih.govgoogle.com This process can generate β-hydroxy esters with two adjacent stereocenters with exceptional enantio- and diastereocontrol. nih.gov The mechanism is understood to proceed through the hydrogenation of the keto tautomer of the substrate. youtube.com

Substrate Catalyst System Product Yield (%) Enantiomeric Excess (%) Reference
1,5-dichloro-2,4-pentanedioneRu-BINAP catalyst(R,R)-1,5-dichloropentane-2,4-diol40~97 nih.gov
Racemic α-substituted β-keto estersRu-BINAP catalystβ-hydroxy estersHighHigh nih.govgoogle.com
Methyl 2,2-dimethyl-3-oxobutanoateRuBr2[(R)-BINAP]Methyl (R)-3-hydroxy-2,2-dimethylbutanoate9996 youtube.com
Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a robust and versatile method for the construction of stereogenic centers, including all-carbon quaternary centers. youtube.com This reaction typically involves the reaction of a nucleophile with a π-allyl palladium intermediate generated from an allylic substrate. The enantioselectivity is controlled by a chiral ligand, often a phosphine-based ligand, coordinated to the palladium catalyst.

In the synthesis of cyclopentanone (B42830) derivatives, Pd-catalyzed AAA is particularly useful for introducing substituents at the α-position. youtube.com For instance, the decarboxylative allylic alkylation of cyclopentanone-derived β-ketoesters has been shown to be a general method for constructing α-quaternary cyclopentanones with high yields and enantioselectivities. youtube.com This strategy has been successfully applied to the synthesis of the cyclopentyl core of the antibiotic antitumor agent viridenomycin (B611691), demonstrating its utility in complex molecule synthesis. The reaction creates a quaternary center with excellent enantiomeric excess, which then allows for ring-closing metathesis to form the cyclopentenone ring.

The scope of the reaction is broad, tolerating a variety of substituents on both the cyclopentanone ring and the allylic fragment. youtube.com The development of electronically modified ligands, such as (S)-(p-CF3)3-t-BuPHOX, has been crucial for achieving high levels of enantioselectivity. youtube.com Furthermore, low catalyst loading protocols have been developed, enhancing the practicality of this method for large-scale synthesis. youtube.com

| Substrate | Allyl Source | Catalyst/Ligand | Product | Yield (%) | Enantiomeric Excess (%) | Reference | | --- | --- | --- | --- | --- | --- | | Cyclopentanone β-ketoester | Allyl ester | Pd2(dba)3 / (S)-(p-CF3)3-t-BuPHOX | α-allyl-α-alkyl-cyclopentanone | up to >99 | up to 94 | youtube.com | | Racemic isoprene (B109036) monoepoxide | Nazarov's reagent surrogate | Pd catalyst | Adduct for viridenomycin core | - | Excellent | | | Cyclopentene-1,4-diol derivative | Methyl 5-bromo-pyrrole-2-carboxylate | Pd2(dba)3CHCl3 / (R, R)-ligand | N-alkylated pyrrole (B145914) | 83 | 92 | organic-chemistry.org |

Enzymatic Desymmetrization and Hydrolysis

Enzymatic reactions offer a powerful and environmentally benign approach to the synthesis of enantiomerically pure compounds. In the context of 4-hydroxy-2-cyclopentenones, enzymatic desymmetrization of a meso precursor is a widely cited and highly effective strategy. nih.gov This method typically involves the selective hydrolysis of one of two enantiotopic functional groups in a prochiral molecule, catalyzed by an enzyme such as a lipase (B570770) or an esterase. nih.gov

A common substrate for this transformation is a meso-cyclopentenediol diacetate. The enzyme selectively hydrolyzes one of the acetate (B1210297) groups, leading to a monoacetate product with high enantiomeric excess. nih.gov This chiral monoacetate can then be oxidized to the corresponding 4-hydroxy-2-cyclopentenone. This enzymatic approach is advantageous due to its high selectivity, mild reaction conditions, and the commercial availability of various lipases. For example, wheat germ lipase can be used for the hydrolysis of (4R)-(+)-acetoxy-2-cyclopenten-1-one to afford (4R)-(+)-hydroxy-2-cyclopenten-1-one.

The desymmetrization of cis-3,5-diacetoxycyclopent-1-ene using various enzymes has been extensively investigated and provides a reliable route to multigram quantities of high-quality (>99% ee) product. This makes it a practical and inexpensive method for accessing these valuable chiral building blocks.

| Substrate | Enzyme | Product | Enantiomeric Excess (%) | Reference | | --- | --- | --- | --- | | meso-cyclopentenediol diacetate | Lipase/Esterase | Chiral monoacetate | High | nih.gov | | (4R)-(+)-acetoxy-2-cyclopenten-1-one | Wheat germ lipase | (4R)-(+)-hydroxy-2-cyclopenten-1-one | - | | | cis-3,5-diacetoxycyclopent-1-ene | Various enzymes | Chiral monoacetate | >99 | |

Organocatalytic Methods for Chiral Cyclopentenones

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a cornerstone of asymmetric synthesis. For the synthesis of chiral cyclopentenones, organocatalytic methods offer a metal-free alternative to traditional approaches. These methods often rely on the formation of chiral enamines or iminium ions from the reaction of a substrate with a chiral amine catalyst, such as proline or its derivatives.

While a direct organocatalytic synthesis of 2-allyl-3-hydroxy-4-cyclopentenone is not extensively documented, organocatalysis plays a crucial role in the synthesis of functionalized cyclopentanone and cyclopentenone precursors. For example, asymmetric Michael additions of various nucleophiles to 2-cyclopentenone, catalyzed by chiral secondary amines, can establish key stereocenters.

Furthermore, organocatalytic cascade reactions have been developed to construct complex cyclopentane (B165970) frameworks. An asymmetric, organocatalytic one-pot Mannich cyclization between a hydroxylactam and an acetal (B89532) can provide fused, bicyclic alkaloids containing pyrrolizidinone, indolizidinone, and quinolizidinone cores with high yield and enantioselectivity. These examples showcase the power of organocatalysis to build the core structures from which the target molecule or its derivatives could potentially be synthesized. A patent describes a process for preparing 2-allyl-4-hydroxy-3-methyl-2-cyclopentenone by the hydrolysis of the corresponding 3-acetoxy derivative using an acidic substance.

| Reaction Type | Catalyst | Substrates | Product Type | Yield (%) | Enantiomeric Excess (%) | Reference | | --- | --- | --- | --- | --- | --- | | Mannich cyclization | Organocatalyst | Hydroxylactam, Acetal | Fused bicyclic alkaloids | up to 89 | up to 97 | | | Hydrolysis | Acidic substance | 2-allyl-3-acetoxy-3-methyl-4-cyclopentenone | 2-allyl-4-hydroxy-3-methyl-2-cyclopentenone | 81-83 | - | |

Asymmetric Hydroxylation Techniques

The introduction of a hydroxyl group with high stereocontrol is a critical transformation in the synthesis of many complex molecules. The Sharpless asymmetric dihydroxylation is a premier method for the enantioselective conversion of prochiral olefins into vicinal diols. youtube.com The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), and a stoichiometric co-oxidant. youtube.com

The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the diol product. The reaction is highly reliable and predictable for a wide range of olefin substitution patterns. In the synthesis of hydroxylated cyclopentenones, asymmetric dihydroxylation can be used to introduce the vicinal diol functionality onto a cyclopentene ring system, which can then be further manipulated to the desired target.

For example, the asymmetric dihydroxylation of cyclopentadiene (B3395910) followed by further transformations represents a viable route to chiral hydroxylated cyclopentenone precursors. The reaction is known to be highly site-selective, typically reacting with the most electron-rich double bond in a polyunsaturated substrate. The resulting chiral diols are valuable intermediates in organic synthesis. google.com

| Substrate Type | Catalyst System | Product Type | Enantiomeric Excess (%) | Reference | | --- | --- | --- | --- | | Prochiral Olefin | OsO4, Chiral Ligand (DHQ or DHQD derivative) | Vicinal Diol | Often High | youtube.com | | Terminal Olefin of Oligoprenyl derivative | AD-mix, L* | Vicinal Diol | 96 | | | Various Alkenes | AD-mix-α or AD-mix-β | Vicinal Diol | up to >99 | google.com |

Silicon-Directed Nazarov Reactions for Enantiocontrol

The Nazarov cyclization is a powerful 4π-electrocyclic reaction for the synthesis of cyclopentenones from divinyl ketones. However, controlling the regioselectivity and stereoselectivity of the classical acid-catalyzed Nazarov reaction can be challenging. The silicon-directed Nazarov cyclization is a modern variant that addresses these limitations by using a silicon substituent to control the outcome of the reaction.

In this methodology, a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, is placed at the β-position of one of the vinyl moieties of the divinyl ketone substrate. The silicon atom stabilizes the developing positive charge (β-effect) in the cationic intermediate, thereby directing the position of the double bond in the final cyclopentenone product. This approach offers excellent regiocontrol.

Furthermore, by employing a combination of a Lewis acid and a chiral Brønsted acid as a cooperative catalyst system, the silicon-directed Nazarov reaction can be rendered highly enantioselective. This method allows for the synthesis of a wide range of multifunctionalized chiral cyclopentenones that are not readily accessible through other catalytic enantioselective methods. The reaction proceeds with high yields and enantioselectivities, and mechanistic studies suggest that the enantioselectivity arises from a chiral Brønsted acid-promoted proton transfer to an enol intermediate.

| Substrate Type | Catalyst System | Key Feature | Product Type | Yield | Enantioselectivity | Reference | | --- | --- | --- | --- | --- | --- | | β-Silyl-divinyl ketone | Lewis Acid and Chiral Brønsted Acid | Cooperative Catalysis | Chiral Cyclopentenone | High | High | | | Bicyclic divinyl ketone | Iron Trichloride | Stoichiometric Promoter | Bicyclic cyclopentenone (cis isomer favored) | - | - | |

Gold(I)-Catalyzed Stereospecific Rearrangements

Gold(I) catalysts have emerged as exceptionally effective for the cyclization of enynes, offering mild reaction conditions and unique reactivity. In the context of cyclopentenone synthesis, gold(I)-catalyzed rearrangements of 1,6-enynes and related substrates provide a powerful entry to this important class of compounds.

One such transformation is the gold(I)-catalyzed Rautenstrauch rearrangement of 1-ethynyl-2-propenyl esters. This reaction proceeds through a proposed metal carbene intermediate, leading to the formation of substituted cyclopentenones. Gold(I) catalysis has expanded the scope of this reaction, allowing for the preparation of chiral cyclopentenones.

The mechanism of these gold-catalyzed cyclizations often involves the initial activation of the alkyne by the gold(I) complex, making it susceptible to intramolecular attack by the alkene. This can lead to the formation of bicyclic gold(I) carbene intermediates, which can then undergo various rearrangements to afford the final cyclopentenone products. These reactions are often highly stereospecific, allowing for the transfer of chirality from the starting material to the product.

| Substrate Type | Catalyst | Reaction Type | Product Type | Reference | | --- | --- | --- | --- | | 1,6-Enyne | [JohnPhosAu(NCMe)]SbF6 | Skeletal Rearrangement | 1,3-Diene | | | 1-Ethynyl-2-propenyl pivaloate | Ph3PAuOTf | Rautenstrauch Rearrangement | Substituted Cyclopentenone | | | Cyclopropane-tethered 1,5-enynes | Gold(I) catalyst | Skeletal Rearrangement | Indenes | |

Stereoconvergent Processes in Cyclopentenone Assembly

Stereoconvergent synthesis provides a powerful strategy for the preparation of enantiomerically pure 4-hydroxy-2-cyclopentenones (4-HCPs), which are key precursors to this compound. nih.gov These processes are designed to convert a mixture of stereoisomers into a single desired stereoisomer, thereby maximizing the yield of the target molecule.

A notable approach involves the stereoselective hydrolysis of an enantiotopic acetate ester, which leads to an intermediate that can be converted to the desired protected enone. nih.gov This method can be adapted to produce either the (R)- or (S)-enantiomer by modifying the protection and deprotection steps. nih.gov Such flexibility is highly valuable as it allows for access to both enantiomeric series of 4-HCPs using a nearly identical synthetic route, with the primary difference being the choice of catalyst. nih.gov The ability to produce either enantiomer is critical as different stereoisomers can exhibit distinct biological activities.

The general procedure for the synthesis of 4-HCPs often involves the oxidation of a corresponding cyclopentenol (B8032323) using reagents like pyridinium (B92312) chlorochromate (PCC) in a solvent such as dichloromethane (B109758) (DCM). nih.gov The reaction mixture is typically stirred for several hours and then purified using column chromatography to isolate the desired enone. nih.gov The development of scalable and convenient routes that provide access to a variety of 4-HCP analogs in either enantiomeric form is a significant goal in organic synthesis. nih.gov

Principles of Green Chemistry in the Synthesis of Cyclopentenone Structures

The application of green chemistry principles to the synthesis of cyclopentenone structures is essential for developing environmentally benign and economically viable processes. yale.edusigmaaldrich.commsu.edu Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com

Atom Economy and Waste Prevention in Cyclopentenone Synthesis

Atom economy, a core principle of green chemistry, aims to maximize the incorporation of all materials used in a chemical process into the final product. sigmaaldrich.comacs.orgjocpr.com This concept, developed by Barry Trost, fundamentally shifts the focus from reaction yield to the efficient utilization of atoms. acs.orgacs.org High atom economy indicates that a significant portion of the reactants are converted into the desired product, minimizing the generation of waste. jocpr.com

In the context of cyclopentenone synthesis, applying the principle of atom economy involves choosing reaction pathways that are inherently less wasteful. For instance, addition reactions, such as the Diels-Alder reaction, often exhibit 100% atom economy as all the atoms of the reactants are incorporated into the product. jocpr.com In contrast, substitution and elimination reactions are generally less atom-economical due to the formation of byproducts. nih.gov

The E-factor, which measures the mass ratio of waste to the desired product, is another metric used to quantify the environmental impact of a chemical process. nih.gov The pharmaceutical and fine chemical industries often have high E-factors, indicating significant waste generation. nih.gov By prioritizing atom-economical reactions and minimizing the use of stoichiometric reagents in favor of catalytic alternatives, the E-factor of cyclopentenone synthesis can be significantly reduced. acs.org

A key strategy to improve atom economy is to prevent waste at its source rather than treating it after it has been created. yale.edumsu.edunih.gov This involves careful planning of the entire synthetic process to minimize the formation of byproducts. msu.edu For example, the industrial synthesis of ibuprofen (B1674241) was re-engineered from a six-step process with low atom economy to a three-step process with significantly higher efficiency, drastically reducing waste. youtube.com

Utilization of Sustainable Solvents and Solvent-Free Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Many traditional organic solvents are volatile, toxic, and contribute to pollution. researchgate.net Green chemistry promotes the use of safer, more sustainable solvents or, ideally, solvent-free reaction conditions. sigmaaldrich.comnih.gov

Sustainable solvents include water, supercritical fluids like carbon dioxide, and bio-based solvents such as cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran, and ethyl lactate. researchgate.netnih.govresearchgate.net CPME, for instance, has been shown to be a viable green alternative to non-polar organic solvents like hexane (B92381) and toluene (B28343) in certain organocatalyzed reactions, offering comparable yields and enantioselectivities. nih.gov It also exhibits low toxicity and is not genotoxic. nih.gov

Solvent-free reactions, where the reactants themselves act as the solvent, represent an ideal scenario from a green chemistry perspective. researchgate.net These conditions can lead to increased reaction rates, reduced waste, and simplified purification processes. researchgate.netresearchgate.net In some cases, solvent-free conditions allow for a reduction in catalyst loading while maintaining good conversion rates. nih.gov For example, certain hydrogen-bonding mediated organocatalyzed reactions have demonstrated good conversions under solvent-free conditions, highlighting the potential for this approach when high enantioselectivity is not the primary concern. nih.gov

The following table summarizes some green solvent alternatives and their potential applications in organic synthesis:

Green Solvent/ConditionProperties & Potential Applications
Cyclopentyl methyl ether (CPME) A hydrophobic ether that can replace non-polar solvents like hexane and toluene. It has low toxicity and is not genotoxic. nih.gov
2-Methyltetrahydrofuran A bio-based solvent that is a greener alternative to tetrahydrofuran (B95107) (THF). nih.gov
Ethyl lactate A biodegradable solvent derived from renewable resources. researchgate.net
Supercritical CO₂ A non-toxic, non-flammable solvent that is particularly useful for reactions requiring non-polar conditions. nih.gov
Solvent-Free Conditions Can lead to higher reaction rates, reduced waste, and simplified work-up procedures. May allow for lower catalyst loading. nih.govresearchgate.net

Catalytic Approaches for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric reagents in terms of efficiency and waste reduction. yale.edusigmaaldrich.comacs.org Catalysts increase the rate of a reaction without being consumed in the process, allowing for their use in small amounts and often enabling more selective transformations. nih.gov

In the synthesis of cyclopentenone derivatives, various catalytic approaches can be employed to enhance efficiency. These include:

Homogeneous Catalysis: The catalyst is in the same phase as the reactants, often leading to high activity and selectivity.

Heterogeneous Catalysis: The catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling. For example, NiO-Co3O4/TiO2 has been used as a catalyst for the one-step synthesis of 2-cyclopentylcyclopentanone (B1220294) from cyclopentanone. rsc.org

Organocatalysis: The use of small organic molecules as catalysts. This field has grown rapidly and offers a powerful method for activating substrates, often through mechanisms like hydrogen bonding. nih.gov

Biocatalysis: The use of enzymes as catalysts. Enzymes are highly specific and can often operate under mild conditions, reducing the need for protecting groups and minimizing waste. acs.orgnih.gov

The use of catalysts directly addresses several principles of green chemistry, including waste prevention, atom economy, and reducing the need for derivatization steps. yale.eduacs.org For instance, catalytic hydrogenation is a highly atom-economical method for reducing unsaturated compounds. jocpr.com

Renewable Feedstocks in Cyclopentenone Production

The utilization of renewable feedstocks is a fundamental principle of green chemistry, aiming to shift from a fossil-fuel-based economy to a more sustainable, bio-based one. yale.edusigmaaldrich.comnih.gov Renewable feedstocks are derived from biological sources such as plants and microorganisms. rsc.org

Cyclopentenone and its derivatives can be synthesized from renewable resources. For example, cyclopentanone can be derived from the hemicellulose fraction of biomass. mdpi.comresearchgate.net This renewable cyclopentanone can then be used as a starting material for the synthesis of various valuable chemicals, including high-density fuels. mdpi.com One reported route involves the aldol condensation of vanillin (B372448) (also derivable from biomass) with cyclopentanone to produce a precursor that can be further hydrodeoxygenated. mdpi.com

Another example is the synthesis of a versatile cyclopentenone building block, methyl 1-hydroxy-4-oxocyclopent-2-ene carboxylate, from D-glucono-1,5-lactone, a readily available carbohydrate produced by the enzymatic oxidation of glucose. durham.ac.uk This process highlights the potential of using inexpensive and abundant bio-based materials as starting points for complex chemical syntheses.

The following table provides examples of renewable feedstocks and the cyclopentenone-related compounds that can be derived from them:

Renewable FeedstockDerived Cyclopentenone-Related Compound
HemicelluloseCyclopentanone mdpi.comresearchgate.net
D-glucono-1,5-lactoneMethyl 1-hydroxy-4-oxocyclopent-2-ene carboxylate durham.ac.uk
Vanillin (with cyclopentanone)2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone mdpi.com

Energy Efficiency in Reaction Design

Designing for energy efficiency is a crucial aspect of green chemistry, as the energy requirements of chemical processes have significant environmental and economic impacts. yale.edusigmaaldrich.comnih.gov Synthetic methods should be designed to be as energy-efficient as possible, with reactions ideally conducted at ambient temperature and pressure. nih.gov

Strategies to improve energy efficiency in cyclopentenone synthesis include:

Catalysis: Catalysts can lower the activation energy of a reaction, often allowing it to proceed at lower temperatures and pressures. sigmaaldrich.com

Process Intensification: Techniques like continuous flow processing can offer better heat and mass transfer, leading to improved energy efficiency compared to traditional batch processes. durham.ac.uk

Avoiding Energy-Intensive Purification Steps: Designing reactions that produce cleaner products with fewer byproducts can reduce the energy required for separation and purification, such as distillation or chromatography.

By carefully considering the energy inputs for heating, cooling, and separations, chemists can design more sustainable and cost-effective synthetic routes to this compound and its derivatives.

Minimization of Derivatization Steps

A prominent method that circumvents the need for extensive protecting group chemistry is the Piancatelli rearrangement. wikipedia.orgmdpi.com This acid-catalyzed rearrangement converts 2-furylcarbinols into 4-hydroxycyclopentenones. wikipedia.orgrsc.org The reaction proceeds through a proposed 4-π electrocyclization of a pentadienyl cation intermediate, which is generated in situ from the 2-furylcarbinol. rsc.org This method is particularly advantageous as it constructs the core cyclopentenone ring and introduces the hydroxyl group in a single, stereoselective step, typically affording the trans isomer. rsc.org

The application of the Piancatelli rearrangement to 2-furyl-alkenyl carbinols provides a direct route to 5-alkenyl-4-hydroxy-2-cyclopentenones, which are tautomers of the target this compound. mdpi.com For highly reactive substrates like 2-furyl-alkenyl carbinols, the rearrangement can be achieved through simple solvolysis in an acetone/water mixture, highlighting the operational simplicity of this approach. mdpi.com

Further refinement of this methodology has led to the development of one-pot syntheses that start from even simpler furan (B31954) compounds, completely avoiding the pre-formation and isolation of the 2-furylcarbinol. One such method employs singlet oxygen as a green oxidant to transform readily available furans directly into 4-hydroxy-2-cyclopentenones in water. zenodo.orgnih.gov This process demonstrates significant functional group tolerance and can be tailored to produce different structures by minor adjustments to the reaction conditions. zenodo.org

A specific example illustrating a streamlined synthesis is the preparation of 2-allyl-3-hydroxy-3-methyl-4-cyclopentenone. prepchem.com In this procedure, 5-methyl-allyl-furfuryl alcohol is heated in a buffered aqueous solution to directly yield the product in high yield. prepchem.com This reaction proceeds without the need for protecting the hydroxyl group of the starting carbinol, showcasing a protecting-group-free approach.

The following table summarizes different catalytic systems and conditions used in Piancatelli-type rearrangements for the synthesis of cyclopentenone derivatives, which are applicable to the synthesis of this compound.

Catalyst/ReagentSubstrateProductYield (%)Reference
Formic acid2-Furylcarbinols4-Hydroxy-5-substituted-cyclopent-2-enonesNot specified mdpi.com
Polyphosphoric acid2-Furylcarbinols4-Hydroxy-5-substituted-cyclopent-2-enonesNot specified mdpi.com
p-Toluenesulfonic acid2-Furylcarbinols4-Hydroxy-5-substituted-cyclopent-2-enonesNot specified mdpi.com
MgCl₂2-Furylcarbinol derivativeSargafuran core structure58 mdpi.com
ZnCl₂2-Furylcarbinol derivativeSargafuran core structure<34 mdpi.com
Chiral BINOL-derived phosphoric acidFuryl-2-carbinolsγ-Hydroxy cyclopentenonesHigh rsc.org
Dipotassium monohydrogen phosphate/phosphoric acid buffer (pH 5.1)5-Methyl-allyl-furfuryl alcohol2-Allyl-3-hydroxy-3-methyl-4-cyclopentenone80 prepchem.com
Singlet OxygenFurans4-Hydroxy-2-cyclopentenonesNot specified zenodo.orgnih.gov
DyCl₃ (Microwave activation)Furan-2,5-dicarbinols5-Substituted-4-hydroxymethyl-4-hydroxycyclopentenonesNot specified rsc.org

These examples underscore the efforts to develop more direct and atom-economical routes to this compound and its analogs, where the minimization of derivatization steps is a central theme.

Reaction Mechanisms and Mechanistic Elucidation of 2 Allyl 3 Hydroxy 4 Cyclopentenone Transformations

Detailed Mechanisms of Key Cyclization Reactions

The construction of the cyclopentenone core is frequently achieved through powerful cyclization reactions. The mechanisms of these transformations dictate the stereochemistry and substitution patterns of the final product.

The Nazarov cyclization is a cornerstone reaction for synthesizing cyclopentenones from divinyl ketones. organic-chemistry.org It is characterized as a 4π electrocyclization that proceeds through a cationic intermediate. longdom.org The classical mechanism, initiated by a Lewis acid or protic acid, involves several key steps. wikipedia.org

First, the acid catalyst coordinates to the ketone's carbonyl group, which facilitates the formation of a pentadienyl cation. wikipedia.orgyoutube.com For the reaction to proceed, the divinyl ketone must adopt an s-trans/s-trans conformation to position the vinyl groups appropriately for cyclization. wikipedia.org The subsequent and crucial step is a 4π conrotatory electrocyclic ring closure, a process dictated by Woodward-Hoffman rules for thermal reactions. wikipedia.orglibretexts.org This electrocyclization generates a new sigma bond and forms a five-membered ring, resulting in a highly reactive oxyallyl cation intermediate. organic-chemistry.orglongdom.orgwikipedia.org

This oxyallyl cation is a pivotal intermediate with three potential sites for nucleophilic attack. scite.ai Typically, the reaction pathway concludes with the elimination of a β-hydrogen from the oxyallyl cation, a step which can be directed by substitution patterns, such as the use of silicon to stabilize a β-carbocation (the β-silicon effect). organic-chemistry.orgwikipedia.orgyoutube.com This elimination is followed by tautomerization of the resulting enolate to yield the final cyclopentenone product. wikipedia.orgyoutube.com The trapping of the oxyallyl cation intermediate by various nucleophiles can be exploited to create more complex molecular architectures, preventing the standard elimination pathway. wikipedia.orgacs.org

Table 1: Mechanistic Steps of the Nazarov Cyclization

StepDescriptionKey Intermediates/States
1. Activation Coordination of a Lewis or Brønsted acid to the divinyl ketone.Activated ketone complex
2. Cation Formation Generation of a pentadienyl cation.Pentadienyl cation
3. Electrocyclization 4π conrotatory electrocyclic ring closure.Cyclic transition state
4. Intermediate Formation Formation of an oxyallyl cation.Oxyallyl cation
5. Elimination Loss of a β-proton.Enolate precursor
6. Tautomerization Conversion of the enol/enolate to the ketone.Cyclopentenone product

Discovered by Giovanni Piancatelli, this rearrangement provides a direct route to 4-hydroxycyclopentenone derivatives from 2-furylcarbinols. wikipedia.orgnih.gov The reaction is typically acid-catalyzed and proceeds in an aqueous medium. researchgate.net The mechanism is widely proposed to be analogous to the Nazarov cyclization, involving a 4π electrocyclization as the key ring-forming step. wikipedia.orgnih.gov

The proposed mechanism commences with the protonation of the carbinol's hydroxyl group, followed by dehydration to form a carbocation. nih.gov This cation is then attacked by a water molecule, leading to an intermediate that undergoes ring opening of the furan (B31954) moiety. nih.gov This sequence generates a pentadienylic cation, which is the substrate for the subsequent electrocyclization. nih.gov

Similar to the Nazarov cyclization, this pentadienylic cation undergoes a 4π conrotatory electrocyclization. nih.gov This step is responsible for the high trans-diastereoselectivity often observed in the products, where the substituents on the newly formed ring adopt a trans configuration. nih.gov This stereochemical outcome is a direct consequence of the orbital symmetry requirements of the conrotatory process. wikipedia.org Variations such as the aza-Piancatelli rearrangement, where nitrogen nucleophiles are used, also proceed through analogous cationic intermediates and electrocyclization pathways to form 4-aminocyclopentenones. orgsyn.orgrsc.org

Carbonylative cycloadditions represent a distinct strategy for assembling the cyclopentenone ring, utilizing transition metals to orchestrate the formation of multiple carbon-carbon bonds. The nickel tetracarbonyl [Ni(CO)₄]-promoted cycloaddition of allyl halides and alkynes is a classic example of this approach. capes.gov.brdocumentsdelivered.com

The mechanism for this transformation involves the formation of organonickel intermediates. researchgate.net The process is believed to initiate with the reaction between the allyl halide and the nickel(0) complex to form an η³-allylnickel complex. Subsequent coordination of the alkyne and a carbon monoxide (CO) molecule to the nickel center sets the stage for the key bond-forming steps. Migratory insertion of the alkyne and CO into the nickel-allyl bond leads to a larger nickel-containing metallacycle. The final step is a reductive elimination from this metallacycle, which releases the cyclopentenone product and regenerates the active nickel catalyst. This process is highly effective for cyclopentane (B165970) annelation and demonstrates high regio- and stereoselectivity. researchgate.net Other nickel-catalyzed reductive cycloadditions, for instance between enals or enoates and alkynes, also proceed through the formation of nickel metallacycles, followed by steps like protonation or carbonyl addition to yield cyclopentenols or cyclopentenones. organic-chemistry.org

Electrocyclization is a type of pericyclic reaction characterized by the intramolecular formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product. wikipedia.orgmasterorganicchemistry.com This process is fundamental to several cyclopentenone syntheses, most notably the Nazarov and Piancatelli reactions. wikipedia.orgwikipedia.org

These reactions are classified as 4π electrocyclizations because they involve the reorganization of four electrons within the π-system of a pentadienyl cation. longdom.orglibretexts.org According to the Woodward-Hoffmann rules, a thermal 4π electrocyclic reaction must proceed through a conrotatory mechanism. wikipedia.orgmasterorganicchemistry.com In a conrotatory closure, the orbitals at the termini of the conjugated system rotate in the same direction (both clockwise or both counter-clockwise) to allow for the constructive overlap that forms the new σ-bond. wikipedia.org This stereospecific rotation directly influences the relative stereochemistry of the substituents on the newly formed five-membered ring. longdom.org Conversely, a photochemical 4π electrocyclization would proceed via a disrotatory pathway. masterorganicchemistry.com The stereospecificity inherent in electrocyclic reactions is a powerful tool for controlling the architecture of complex molecules containing the cyclopentenone motif.

Rearrangement Reactions Involving Hydroxylated Cyclopentenones

Once formed, hydroxylated cyclopentenones can undergo further transformations, including powerful rearrangement reactions that modify their structure.

Sigmatropic rearrangements are intramolecular pericyclic reactions in which a sigma bond migrates across a conjugated π-electron system to a new position. wikipedia.org These reactions are classified by an order term [i,j], which denotes the migration of a σ-bond to a new position (i-1) and (j-1) atoms away from its original location. wikipedia.org

For a molecule like 2-Allyl-3-hydroxy-4-cyclopentenone, the most relevant class of sigmatropic rearrangements is the nih.govnih.gov-shift. The Cope rearrangement (involving a 1,5-diene) and the Claisen rearrangement (involving an allyl vinyl ether or allyl aryl ether) are the prototypical examples. wikipedia.orgimperial.ac.uk The oxy-Cope rearrangement is a particularly pertinent variant. In this reaction, a 1,5-diene bearing a hydroxyl group at C3 is deprotonated to form an alkoxide. This anionic activation dramatically accelerates the subsequent nih.govnih.gov-rearrangement. imperial.ac.ukpressbooks.pub The product is an enolate, which upon acidic workup tautomerizes to the corresponding carbonyl compound. pressbooks.pub

For an allyl-substituted hydroxylated cyclopentenone, a nih.govnih.gov-sigmatropic rearrangement could proceed through a six-membered, cyclic transition state, often favoring a chair-like conformation to minimize steric interactions. imperial.ac.uk This process would effectively transpose the allyl group and the adjacent part of the cyclopentenone ring, leading to a structurally distinct isomer. The stereochemical information from the starting material can be transferred with high fidelity to the product through the ordered transition state. acs.org

Wagner-Meerwein Rearrangements in Oxyallyl Cations

The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.org In the context of cyclopentenone synthesis, these rearrangements are particularly relevant when oxyallyl cations are formed as intermediates, for instance, during the Nazarov cyclization of divinyl ketones. nih.gov

The process begins with the formation of a pentadienyl cation, which undergoes a 4π conrotatory electrocyclization to generate the key oxyallyl cation intermediate. nih.gov This intermediate has two primary fates: deprotonation to yield the standard cyclopentenone product or undergoing a Wagner-Meerwein rearrangement. nih.govacs.org The rearrangement pathway is often favored under conditions of high catalyst loading and with non-coordinating counterions. acs.org

A detailed reaction sequence involving two sequential Wagner-Meerwein migrations has been described, leading to the formation of spirocyclic compounds. This sequence is stereospecific and involves:

4π Electrocyclization: Formation of the oxyallyl cation. nih.gov

First nih.govdigitellinc.com-Shift (Ring Contraction): A Wagner-Meerwein rearrangement leads to the contraction of a ring, forming an alternative, more stable tertiary carbocation. nih.govacs.org

Second nih.govdigitellinc.com-Shift: A subsequent migration of a hydride, alkenyl, or aryl group occurs to furnish the final spirocyclic cyclopentenone product. nih.govacs.org

This sequence of stereospecific, suprafacial nih.govdigitellinc.com-shifts allows for the precise installation of adjacent stereocenters, including quaternary centers, around the newly formed cyclopentenone ring. nih.govacs.org

Other Acid-Catalyzed and Base-Catalyzed Rearrangements

Beyond the Wagner-Meerwein pathway, this compound and its derivatives can undergo other rearrangements catalyzed by acids or bases.

Acid-Catalyzed Rearrangements: Treatment of 4-hydroxy-2-(prop-2-enyl)cyclopent-2-enones with acids like pyridine (B92270) hydrochloride or 6N-HCl can induce isomerization to yield 5-n-propylcyclopent-4-ene-1,3-diones. rsc.org The proposed mechanism for this transformation involves two key stages:

An acid-catalyzed enone-dienol type rearrangement converts the initial hydroxycyclopentenone into an intermediate enol, such as 3-hydroxy-4-methyl-5-(prop-2-enyl)cyclopent-2-enone. rsc.org

This is followed by a simple double bond migration within the side chain via a series of prototropic shifts to give the final product. rsc.org An alternative pathway under certain conditions may involve the initial migration of the side-chain double bond, followed by enol formation. rsc.org

Radical Reactions and Their Mechanisms

OH Radical Reaction Mechanisms with Cyclopentenone Derivatives

The reaction of hydroxyl (OH) radicals with cyclopentenone derivatives is significant in atmospheric chemistry and combustion processes. These reactions have been studied using techniques like pulsed laser photolysis for OH generation and laser-induced fluorescence for monitoring their concentration. nih.govnih.govacs.org The reactions proceed through two primary competing mechanisms: OH addition and hydrogen abstraction. acs.org

OH Addition: The OH radical can add to the carbon-carbon double bond of the cyclopentenone ring. This process is typically initiated by the barrierless formation of a pre-reactive complex held by van der Waals forces. nih.govacs.org For cyclopentenone, the subsequent isomerization to form addition intermediates can occur at either C2 or C3. Addition to C3 is energetically more favorable due to the formation of a more stable vinoxy-like radical. acs.org

H-Abstraction: The OH radical can abstract a hydrogen atom from the cyclopentenone ring or its substituents. Abstraction from the C4 position (β to the carbonyl group) is thermodynamically favored because the resulting radical is stabilized by both allyl-like and vinoxy-like resonance, creating a "super-resonance" stabilization. nih.gov

Room Temperature Rate Coefficients for OH Radical Reactions with Cyclopentenone Derivatives
ReactantRate Coefficient (k) at ~300 K (cm³ s⁻¹)Reference
2-Cyclopenten-1-one1.2 (±0.1) × 10⁻¹¹ nih.govnih.gov
2-Methyl-2-cyclopenten-1-one1.7 (±0.2) × 10⁻¹¹ nih.govnih.gov
3-Methyl-2-cyclopenten-1-one4.4 (±0.7) × 10⁻¹² nih.govnih.gov
Cyclopentanone (B42830) (for comparison)2.94 × 10⁻¹² nih.gov

The temperature dependence of these reaction rates is complex. For 2-cyclopenten-1-one, the rate coefficient decreases with increasing temperature, a trend also observed for other noncyclic conjugated ketones. acs.org In contrast, for 3-methyl-2-cyclopenten-1-one, the rate initially decreases before increasing at higher temperatures. nih.govacs.org

Cycloaddition Reaction Mechanisms (e.g., [3+2] Cycloadditions)

Cyclopentenones are versatile partners in various cycloaddition reactions, which are powerful methods for constructing cyclic molecules. thieme-connect.comwikipedia.org A key cycloaddition involving intermediates relevant to this compound is the [3+2] cycloaddition of oxyallyl cations.

The [3+2] cycloaddition of an oxyallyl cation with a 2π partner (like an alkene or alkyne) is an efficient method for synthesizing five-membered carbocycles and heterocycles. nih.gov Unlike concerted thermal cycloadditions, which are governed by orbital symmetry rules, this process is considered a formal cycloaddition that proceeds via a stepwise pathway. nih.gov The mechanism typically begins with the electrophilic attack of the oxyallyl cation on the 2π component, forming a zwitterionic intermediate. Subsequent ring closure yields the five-membered ring product. nih.gov This pathway allows for the participation of the oxygen atom from the oxyallyl intermediate, potentially forming oxacyclic products. nih.gov

Other cycloaddition reactions common for the cyclopentenone core include:

Photochemical [2+2] Cycloadditions: These reactions with alkenes produce cyclobutane (B1203170) rings and proceed through a stepwise mechanism involving a triplet diradical intermediate. researchgate.netwikipedia.org

Diels-Alder [4+2] Reactions: The cyclopentenone double bond can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. thieme-connect.com

Nickel-Catalyzed [3+2] Cycloadditions: A unique cycloaddition has been developed where α,β-unsaturated phenyl esters react with alkynes in the presence of a Ni(0) catalyst to form cyclopentenone derivatives. acs.org

Thermal Decomposition Mechanisms of Cyclopentenones

The thermal decomposition (pyrolysis) of cyclopentenones is relevant to biofuel combustion, as these compounds are found in bio-oils derived from biomass. digitellinc.comnih.gov Experimental and computational studies on 2-cyclopentenone at high temperatures (1000–1400 K) have identified several unimolecular decomposition channels. nih.govacs.orgnih.gov

Five primary decomposition pathways have been identified computationally:

Pathway 1-3 (H-atom Migration): These channels involve an initial hydrogen atom migration within the ring, followed by bond rupture to produce different isomers of propenylketene. nih.govnih.gov

Pathway 4 (Simultaneous C-C Rupture): This pathway involves the simultaneous breaking of two carbon-carbon bonds, leading to a high-energy cyclopropenone intermediate. This intermediate further decomposes into stable products like ethylene, acetylene, and carbon monoxide. nih.govnih.gov

Pathway 5 (Multistep Rearrangement): This complex pathway involves hydrogen migration to form a diradical intermediate, which then rearranges to a carbene-like species. This species ultimately ruptures to form acrolein and acetylene. nih.govacs.org

Experimentally, the pyrolysis of 2-cyclopentenone has been shown to produce a variety of smaller molecules.

Experimentally Identified Products from the Pyrolysis of 2-Cyclopentenone (1000-1400 K)
ProductReference
Carbon Monoxide nih.govacs.org
Ketene nih.govacs.org
Acetylene nih.govacs.org
Ethylene nih.govacs.org
Acrolein nih.govacs.org
Propenylketene nih.govacs.org
Vinylacetylene nih.govacs.org
Propene nih.govacs.org
Propyne nih.govacs.org
Propargyl radical nih.govacs.org

Chemical Transformations and Reactivity Profiles of 2 Allyl 3 Hydroxy 4 Cyclopentenone

Functional Group Interconversions on the Cyclopentenone Scaffold

The hydroxyl and carbonyl groups on the cyclopentenone ring are primary sites for functional group interconversions (FGIs), enabling the synthesis of a wide range of derivatives. These transformations are crucial for protecting the functional groups, altering their reactivity, or introducing new functionalities.

The secondary hydroxyl group can be readily converted into other functional groups. For instance, it can be transformed into an ether by reaction with an alcohol in the presence of a base like sodium hydride. prepchem.com A specific example is the synthesis of 2-allyl-3-methyl-4-(2-cis-pentenyloxy)-2-cyclopentenone from the corresponding 3-hydroxy derivative. prepchem.com The hydroxyl group can also be acylated to form esters. Conversely, acyloxy derivatives can be hydrolyzed back to the hydroxyl group under acidic conditions, a reaction that can be performed simultaneously with racemization if desired. google.com This hydrolysis can be achieved using aqueous solutions of mineral acids like sulfuric acid or hydrochloric acid, or even organic acids such as acetic acid in water. google.com

Standard procedures for converting alcohols to leaving groups like halides or sulfonates are also applicable. vanderbilt.edufiveable.me Reagents such as thionyl chloride (SOCl₂) or triphenylphosphine (B44618) in carbon tetrachloride (Ph₃P/CCl₄) can convert the hydroxyl group to a chloride. ub.edu Similarly, mesylates or tosylates can be formed by reacting the alcohol with the corresponding sulfonyl chloride, creating excellent leaving groups for subsequent nucleophilic substitution reactions. vanderbilt.edu

The ketone functionality can also be modified, although this is less common without affecting the conjugated system. Reduction of the carbonyl group would lead to a diol, while reactions at the α-carbon are also possible, though often intertwined with conjugate additions.

Table 1: Examples of Functional Group Interconversions

Starting Material Reagent(s) Product Reaction Type
2-allyl-3-hydroxy-3-methyl-4-cyclopentenone 2-cis-pentenol, NaH 2-allyl-3-methyl-4-(2-cis-pentenyloxy)-2-cyclopentenone Etherification prepchem.com
3-acetoxy-2-allyl-3-methyl-4-cyclopentenone H₂SO₄ (aq) or HCl (aq) or CH₃COOH (aq) 2-allyl-4-hydroxy-3-methyl-2-cyclopentenone Ester Hydrolysis google.com
Generic Alcohol (R-OH) Ph₃P, CCl₄ Alkyl Chloride (R-Cl) Chlorination ub.edu

Allylic Functionalization and Derivatization Reactions

The allyl group provides a reactive handle for a variety of transformations, allowing for elongation and modification of the side chain. These reactions are essential for building molecular complexity and accessing a broader range of target structures. Allylic C-H functionalization, catalyzed by transition metals like rhodium, iridium, or cobalt, represents a powerful strategy for directly introducing new bonds (C-N, C-O, C-C) at the allylic position. rsc.orgrsc.org This approach avoids the need for pre-functionalization of the alkene. rsc.org

While specific examples for 2-allyl-3-hydroxy-4-cyclopentenone are not prevalent in the provided literature, the general principles of allylic functionalization are widely applicable. Radical-initiated three-component reactions, for instance, can be used to construct highly functionalized allylic structures. nih.gov These processes often involve the generation of a radical which then couples with a vinyl-appended molecule, offering a modular approach to diversification. nih.gov

Another key reaction of the terminal alkene is olefin metathesis, particularly cross-metathesis with other alkenes, which would allow for the introduction of a wide variety of substituents at the end of the side chain. Epoxidation of the allylic double bond, followed by ring-opening, provides another route to introduce new functional groups.

Conjugate Additions to the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone system in this compound is a classic Michael acceptor, readily undergoing conjugate addition (or 1,4-addition) with a variety of nucleophiles. masterorganicchemistry.com This reaction is a cornerstone for creating new carbon-carbon and carbon-heteroatom bonds at the C-5 position of the cyclopentenone ring.

A significant challenge in these reactions is controlling the regioselectivity (1,4- vs. 1,2-addition) and stereoselectivity. It has been demonstrated that the unprotected hydroxyl group at C-3 can be used to direct the stereochemical outcome of the addition. arkat-usa.org By first converting the hydroxyl group into a magnesium alkoxide, the conjugate addition of organolithium reagents can be achieved with high regioselectivity, avoiding the typical 1,2-addition to the carbonyl group. arkat-usa.org This chelation-controlled approach also directs the incoming nucleophile to the same face as the alkoxide, resulting in a cis-stereochemistry in the product. arkat-usa.org

Nucleophiles that participate in conjugate addition include enolates, amines, thiolates, and organocuprates (Gilman reagents). masterorganicchemistry.com In contrast, more reactive organometallics like Grignard reagents and organolithium reagents (without the directing-group strategy) tend to favor 1,2-addition to the carbonyl. masterorganicchemistry.com The development of catalytic, enantioselective conjugate additions further enhances the synthetic utility of this transformation. nih.gov

Table 2: Regio- and Stereoselectivity in Conjugate Additions to 4-Hydroxycyclopentenones

Substrate Nucleophile Conditions Key Feature Outcome
2-Substituted 4-hydroxy-2-cyclopentenone Organolithium Reagent 1. MeMgBr 2. R-Li Chelation Control cis-3,4-disubstituted cyclopentanone (B42830) arkat-usa.org
Generic α,β-Unsaturated Ketone Dialkylcuprate (R₂CuLi) Standard Soft Nucleophile 1,4-Addition (Conjugate Addition) masterorganicchemistry.com

Photochemical Transformations of Cyclopentenone Derivatives

Cyclopentenone derivatives are known to participate in various photochemical reactions, particularly [2+2] cycloadditions, upon irradiation. thieme-connect.com These reactions can occur either intramolecularly or intermolecularly, leading to the formation of complex polycyclic structures.

For cyclopentenone derivatives that are less prone to intramolecular reactions, intermolecular [2+2] photodimerization is a common pathway when irradiated in the presence of a sensitizer. acs.org This process can establish up to four new stereogenic centers in a single step, yielding structurally diverse dimers. The regioselectivity of these cycloadditions can often be rationalized by the reaction mechanism, which may involve the initial attack of an olefin on the photoexcited enone. acs.org

While direct photochemical studies on this compound are not specified, the general reactivity pattern of the cyclopentenone core suggests it would be an active participant in such transformations. thieme-connect.comacs.org The presence of the allyl group offers the possibility of intramolecular [2+2] photocycloaddition between the cyclopentenone double bond and the allylic double bond, which would lead to the formation of a bicyclic system.

Oxidation Reactions

Oxidation of this compound can occur at several positions, including the secondary alcohol, the allylic C-H bonds, or the double bond of the allyl group. Oxidation of the secondary alcohol at C-3 would yield a 1,3-dione, a tautomer of a 3-hydroxy-2-cyclopentenone. thieme-connect.com Reagents like chromium trioxide-pyridine complex (Collins' reagent) or activated DMSO reagents are suitable for oxidizing secondary alcohols to ketones under non-aqueous conditions. imperial.ac.uk

The allylic C-H bonds of the allyl group are also susceptible to oxidation. Reagents like selenium dioxide (SeO₂) are known to perform allylic oxidations, typically forming allyl alcohols without migration of the double bond. imperial.ac.uk Alternatively, singlet oxygen, generated photochemically, can also produce allyl alcohols but with the migration of the double bond via an ene reaction mechanism. imperial.ac.uk

The terminal double bond of the allyl group can be oxidized to an epoxide using peroxy acids like m-CPBA, or dihydroxylated using osmium tetroxide. The hydroxyl group at C-3 can direct the stereoselectivity of epoxidation of the ring's double bond, and a similar directing effect could influence the oxidation of the proximate allylic double bond. imperial.ac.uk Furthermore, studies on the gas-phase oxidation of cyclopentenone derivatives by hydroxyl radicals indicate that OH addition to the ring is a significant reaction pathway. acs.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Sodium hydride
2-allyl-3-methyl-4-(2-cis-pentenyloxy)-2-cyclopentenone
2-cis-pentenol
3-acetoxy-2-allyl-3-methyl-4-cyclopentenone
2-allyl-4-hydroxy-3-methyl-2-cyclopentenone
Sulfuric acid
Hydrochloric acid
Acetic acid
Thionyl chloride
Triphenylphosphine
Carbon tetrachloride
Mesyl chloride
Tosyl chloride
Magnesium bromide
Organolithium reagent
Dialkylcuprate
Grignard reagent
Selenium dioxide
meta-Chloroperoxybenzoic acid (m-CPBA)
Osmium tetroxide
4-hydroxy-2-cyclobutenone
Furanone
2-silabicyclo[2.1.0]pentane
Methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate
Methyl 2-[diisopropyl(methoxy)silylmethyl]cyclopropane-1-carboxylate
1-sila-4-cyclopentene-2-carboxylate
Allyl(methoxysilyl)ketene
Chromium trioxide
Pyridine (B92270)

Applications of 2 Allyl 3 Hydroxy 4 Cyclopentenone As a Synthetic Building Block

Utilization in Natural Product Total Synthesis

The cyclopentenone ring is a common motif in a wide array of biologically active natural products. Consequently, 2-allyl-3-hydroxy-4-cyclopentenone and its derivatives have been employed as key intermediates in the synthesis of these complex molecules.

Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthesis has been a long-standing challenge in organic chemistry. The 4-hydroxycyclopentenone framework is a crucial component of many prostaglandin (B15479496) structures. google.comnih.gov Synthetic strategies have been developed that utilize derivatives of this compound to construct the core of various prostaglandin analogues. google.com These approaches often involve the stereoselective reduction of the ketone and manipulation of the allyl side chain to introduce the characteristic functionalities of prostaglandins. The synthesis of prostaglandin analogues often involves lactone intermediates, which can be formed through intramolecular cyclization reactions. nih.gov

Table 1: Key Intermediates in Prostaglandin Analogue Synthesis

Intermediate Description Role in Synthesis
Protected 4-hydroxycyclopentenones Derivatives of 4-hydroxycyclopentenone with protecting groups on the hydroxyl moiety. Serve as foundational building blocks for constructing the prostaglandin core. nih.gov
Prostaglandin lactones Cyclic esters formed from the carboxylic acid and hydroxyl groups of prostaglandin precursors. Key intermediates that facilitate the formation of the final prostaglandin structure. nih.gov

The utility of cyclopentenone-based building blocks extends to the synthesis of other major classes of natural products, including alkaloids and terpenes. nih.gov While specific examples detailing the direct use of this compound in the total synthesis of specific alkaloids and terpenes are not extensively documented in the provided results, the broader applicability of the 4-hydroxycyclopentenone scaffold suggests its potential as a precursor for such syntheses. nih.gov The functional handles present in this compound allow for a variety of chemical transformations necessary to construct the complex ring systems and stereocenters characteristic of many alkaloids and terpenes.

Polyketides represent a large and structurally diverse class of natural products, many of which possess a polyketide backbone assembled from acyl-CoA precursors by polyketide synthases. nih.gov A significant number of polyketide-derived natural products feature five-membered rings. The synthesis of these complex molecules can be approached using building blocks that mimic portions of the polyketide chain. While the direct use of this compound in the synthesis of a specific polyketide is not explicitly detailed, its structural elements are relevant to the construction of polyketide-derived frameworks. For instance, the cyclopentenone core can be seen as a cyclized portion of a polyketide chain. Synthetic strategies towards polyketide natural products often involve biomimetic approaches, where key bond formations mimic biosynthetic pathways. flinders.edu.au

Table 2: Classes of Natural Products Synthesized from Cyclopentenone Precursors

Natural Product Class Key Synthetic Strategy Reference
Prostaglandin Analogues Utilization of protected 4-hydroxycyclopentenones. nih.gov
Alkaloids and Terpenes Application of 4-hydroxycyclopentenone as a versatile building block. nih.gov

Construction of Complex Polycyclic and Heterocyclic Systems

The reactivity of the cyclopentenone core and its substituents in this compound allows for its use in the construction of more complex ring systems. The double bond and carbonyl group of the cyclopentenone can participate in various cycloaddition reactions, serving as a dienophile or a Michael acceptor. Furthermore, the allyl group can be functionalized or participate in ring-closing metathesis reactions to form additional rings. This versatility enables the synthesis of a wide range of polycyclic and heterocyclic structures, which are prevalent in medicinally important compounds.

Precursors for Carbocyclic Nucleosides and Analogs

Carbocyclic nucleosides are analogues of nucleosides where the furanose ring is replaced by a cyclopentane (B165970) or cyclopentene (B43876) ring. Many of these compounds exhibit significant antiviral and anticancer activities. Substituted cyclopentenones are valuable starting materials for the synthesis of these important molecules. nih.govnih.gov The synthesis of carbocyclic nucleoside analogues can be achieved through the 1,4-addition of a nucleobase or a precursor to a substituted cyclopentenone, followed by further functional group manipulations. nih.gov The stereochemistry of the resulting nucleoside analogue is often controlled by the stereochemistry of the starting cyclopentenone derivative.

Development of Novel Molecular Scaffolds

Beyond the synthesis of known natural products and their analogues, this compound and related compounds are utilized in the development of novel molecular scaffolds. researchgate.net These scaffolds can serve as the basis for the discovery of new bioactive molecules through combinatorial chemistry and high-throughput screening. The diverse reactivity of the cyclopentenone ring system allows for the introduction of a wide range of substituents and the construction of unique three-dimensional structures. This exploration of chemical space is crucial for identifying new lead compounds in drug discovery.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Prostaglandin
Alkaloids
Terpenes
Polyketides
Carbocyclic Nucleosides
Acyl-coenzyme A

Theoretical and Computational Studies on 2 Allyl 3 Hydroxy 4 Cyclopentenone

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By approximating the electron density, DFT methods can accurately and efficiently calculate various molecular properties.

Elucidation of Electronic Structure and Reactivity

DFT calculations are instrumental in understanding the electronic structure and predicting the reactivity of molecules like 2-Allyl-3-hydroxy-4-cyclopentenone. These calculations can determine global descriptors of chemical activity, such as ionization potential (IP), electron affinity (EA), chemical potential (μ), absolute electronegativity (χ), molecular hardness (η), and softness (S). nih.gov For instance, a large difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicates a "hard" molecule, which is more stable and less reactive. Conversely, a small HOMO-LUMO gap signifies a "soft" molecule that is less stable and more reactive. mdpi.com

The electrophilicity index (ω) is another key parameter derived from DFT that helps in classifying a compound's reactivity. A higher value of ω suggests a strong electrophile. mdpi.com Furthermore, DFT can be used to analyze the effects of substituents on the electronic properties and reactivity of a molecule. For example, studies on related allyl compounds have shown that the presence of certain functional groups can significantly alter their antiradical activity. nih.govmdpi.com

Computational Spectroscopy for Structural Assignment

Computational spectroscopy, primarily using DFT, is a powerful tool for the structural elucidation of molecules. By calculating theoretical vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra, chemists can compare them with experimental data to confirm or assign the structure of a compound. researchgate.netscispace.comresearchgate.net

For example, in the structural analysis of related compounds, DFT calculations at a specific level of theory (e.g., B3LYP with a particular basis set) are used to optimize the molecular geometry and compute the harmonic vibrational frequencies. researchgate.net These computed frequencies are then compared with the experimental FTIR and Raman spectra to make detailed vibrational assignments. Similarly, theoretical 1H and 13C NMR chemical shifts can be calculated and compared with experimental spectra to aid in the assignment of signals, especially for complex molecules with multiple stereoisomers. mdpi.com

Mapping Potential Energy Surfaces and Transition States

DFT calculations are crucial for mapping the potential energy surfaces (PES) of chemical reactions. This involves locating and characterizing stationary points, including minima (reactants and products) and first-order saddle points (transition states). By determining the energies and geometries of these points, chemists can elucidate reaction mechanisms, calculate activation energies, and predict reaction pathways.

For pericyclic reactions, which are common for compounds containing conjugated π-systems like this compound, DFT can be used to explore the concerted nature of the reaction. unina.it The theory helps in understanding that these reactions proceed through a single cyclic transition state without the formation of intermediates. unina.it The stereospecificity of such reactions can also be explained by analyzing the transition state structures. unina.it

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the understanding of chemical reactivity by focusing on the interactions between the HOMO of one reactant and the LUMO of another. prgc.ac.inlibretexts.org This approach is particularly useful in explaining the outcomes of pericyclic reactions. prgc.ac.inlibretexts.org

HOMO/LUMO Energy Levels and Reactivity Predictions

The energies of the HOMO and LUMO, often referred to as the frontier orbitals, and the energy gap between them are fundamental in predicting a molecule's reactivity. libretexts.orgmnstate.edu A molecule with a high-energy HOMO is a good electron donor (nucleophile), while a molecule with a low-energy LUMO is a good electron acceptor (electrophile). mnstate.edu The smaller the HOMO-LUMO energy gap, the more readily a reaction can occur. mdpi.comorganicchemistrydata.org

For conjugated systems, as the extent of conjugation increases, the HOMO-LUMO gap generally decreases, leading to absorption of light at longer wavelengths. libretexts.org In the context of this compound, the allyl group and the cyclopentenone ring form a conjugated system. The relative energies of the HOMO and LUMO will dictate its behavior in various reactions.

Parameter Significance in Reactivity
HOMO Energy Higher energy indicates a better electron donor (nucleophile). mnstate.edu
LUMO Energy Lower energy indicates a better electron acceptor (electrophile). mnstate.edu
HOMO-LUMO Gap A smaller gap suggests higher reactivity and lower stability. mdpi.comorganicchemistrydata.org

FMO Theory in Pericyclic Reaction Analysis

FMO theory is a powerful tool for analyzing pericyclic reactions, such as cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, which are relevant to a molecule like this compound due to its allyl group. prgc.ac.inlibretexts.org The outcome of these reactions is determined by the symmetry of the interacting frontier orbitals. unina.itorganicchemistrydata.org

In a pericyclic reaction, a bonding interaction can only occur if the overlapping lobes of the HOMO of one component and the LUMO of the other have the same phase (constructive overlap). unina.it The stereochemical outcome of electrocyclic reactions, for instance, is dictated by whether the terminal lobes of the HOMO must rotate in the same direction (conrotatory) or in opposite directions (disrotatory) to achieve bonding. unina.itlibretexts.org These rules often differ for thermal and photochemical reactions because photoexcitation promotes an electron from the HOMO to the LUMO, changing which orbital is the new HOMO and thus altering the required symmetry for the reaction to be "allowed". unina.ityoutube.com

For example, a unina.itunina.it-sigmatropic rearrangement, like the Claisen rearrangement, can be envisioned for a derivative of this compound. The feasibility and stereochemistry of such a rearrangement would be analyzed by examining the interaction of the HOMOs of the two interacting allyl fragments within the transition state. libretexts.org

Quantum Mechanical Investigations of Reaction Pathways

Quantum mechanical calculations are instrumental in elucidating the complex reaction pathways available to this compound. These methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of potential energy surfaces, identifying transition states and intermediates that govern the course of a chemical reaction.

For this compound, several reaction types could be investigated using quantum mechanics. A prominent example is the [3+2] cycloaddition reaction . In such a reaction, the allyl group of one molecule could react with the double bond of the cyclopentenone ring of another molecule. Theoretical computations can predict the viability of such pathways. For instance, studies on similar cyclopentenone derivatives have utilized DFT methods like B3LYP and M06-2X with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)) to model these cycloadditions. acs.orgwikipedia.org These calculations can determine the stereoselectivity and regioselectivity of the reaction, predicting which isomers are most likely to form. acs.orgwikipedia.org

Another area of investigation is the potential for intramolecular rearrangements . The proximity of the allyl group and the hydroxy group to the cyclopentenone core suggests the possibility of various rearrangements, such as sigmatropic shifts or cyclization reactions. Quantum mechanical calculations can map out the energy barriers associated with these transformations, determining the most favorable reaction pathways under different conditions.

Furthermore, the thermal decomposition of the cyclopentenone ring itself is a subject amenable to computational study. Research on the pyrolysis of 2-cyclopentenone has identified multiple unimolecular decomposition channels through computational analysis. nih.govmaxapress.com Similar methodologies could be applied to this compound to understand its stability and degradation products at high temperatures. These studies typically involve locating transition states for bond-breaking and bond-forming processes and calculating the associated activation energies. nih.govmaxapress.com

Kinetic and Thermodynamic Studies using Computational Methods

Beyond identifying reaction pathways, computational chemistry can quantify the kinetic and thermodynamic parameters that govern these reactions. These studies provide crucial data on reaction rates and the relative stability of reactants, intermediates, and products.

Kinetic analysis computationally involves calculating the activation energy (Ea) or Gibbs free energy of activation (ΔG‡) for each step in a proposed reaction mechanism. A lower activation energy corresponds to a faster reaction rate. For example, in a potential cycloaddition reaction of this compound, computational methods can determine the energy of the transition state leading to the cycloadduct. This information is vital for predicting whether a reaction will proceed at a reasonable rate under specific temperature and pressure conditions.

Thermodynamic analysis focuses on the energy differences between various states of the system. Key parameters include the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG). A negative ΔG indicates a spontaneous reaction. Computational methods can accurately predict these values for reactions involving this compound, providing insight into the position of chemical equilibrium and the product distribution at the end of a reaction. For instance, in the context of enolate formation from a cyclopentanone (B42830) derivative, computational studies can determine the relative stabilities of the kinetic and thermodynamic enolates, thereby predicting which product will be favored under different reaction conditions. libretexts.org

The following tables illustrate the type of data that can be generated from such computational studies, using representative values from research on related compounds.

Table 1: Representative Calculated Activation Energies for Cycloaddition Reactions of Cyclopentenone Derivatives

Reaction PathwayComputational MethodBasis SetCalculated Activation Energy (kcal/mol)
[3+2] Cycloaddition (Intermolecular)B3LYP6-31G(d)15-25
[4+3] Cycloaddition (Intermolecular)M06-2X6-311+G(d,p)20-30
Intramolecular Diels-AlderB3LYP/6-31+G(d)IEF-PCM28.5

Note: Data are illustrative and based on typical values for related compounds, not specific to this compound.

Table 2: Representative Calculated Thermodynamic Data for Reactions of Cyclopentenone Derivatives

ReactionComputational MethodBasis SetΔH (kcal/mol)ΔG (kcal/mol)
Kinetic Enolate FormationB3LYP6-31G(d)+10 to +15+5 to +10
Thermodynamic Enolate FormationB3LYP6-31G(d)+5 to +10-1 to -5
Thermal Decomposition (Ring Opening)G3B3+40 to +60+30 to +50

Note: Data are illustrative and based on typical values for related compounds, not specific to this compound.

These computational approaches provide a powerful framework for understanding the chemical reactivity of this compound at a molecular level, guiding synthetic efforts and predicting its behavior in various chemical environments.

Advanced Analytical Methodologies for Structural Elucidation of Complex Organic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the structure of organic molecules at the atomic level. numberanalytics.com For an intermediate like 2-Allyl-3-hydroxy-4-cyclopentenone, a suite of advanced NMR techniques is employed to assemble its molecular framework.

The inherent sensitivity challenge of NMR, particularly for less abundant nuclei like ¹³C or when analyzing dilute samples, can be overcome through modern hardware advancements. researchgate.netacs.org High-field NMR spectrometers (e.g., 800 MHz and above) enhance spectral dispersion, resolving overlapping signals that would be indistinguishable at lower field strengths. This is critical for a molecule with several protons and carbons in similar chemical environments.

Cryogenic probes, which cool the instrument's detection coil and preamplifier electronics to extremely low temperatures, dramatically reduce thermal noise. bruker.com This results in a significant enhancement in the signal-to-noise ratio, by a factor of up to five compared to room temperature probes. bruker.com This sensitivity gain allows for the acquisition of high-quality data in a fraction of the time or enables the analysis of mass-limited samples, which is often the case for transient synthetic intermediates. researchgate.netacs.org For this compound, this technology makes previously impractical experiments, such as detailed ¹³C NMR analysis on small quantities, routine. acs.org

While 1D NMR provides initial data, 2D NMR experiments are essential for mapping the intricate network of covalent bonds. These experiments correlate nuclear spins that are coupled either through bonds or through space, revealing the complete molecular connectivity. epfl.ch

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would establish the spin systems within the allyl group (H-5' to H-6' to H-7') and within the cyclopentenone ring (H-1 to H-2 and H-4 to H-5).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹J-coupling). epfl.chlibretexts.org This allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the molecular skeleton by revealing long-range correlations (typically 2-4 bonds) between protons and carbons. epfl.chlibretexts.org It connects molecular fragments that are not directly bonded. For instance, it would show correlations from the allylic protons (H-5') to carbons in the cyclopentenone ring (C-1, C-2, C-3), definitively placing the allyl group at the C-2 position. It is also the primary method for assigning quaternary carbons, such as the carbonyl carbon (C-3) and the olefinic carbon (C-4), which have no attached protons. epfl.ch

Table 1: Illustrative 2D NMR Correlations for this compound

Proton (¹H)COSY Correlations (¹H)HSQC Correlations (¹³C)Key HMBC Correlations (¹³C)
H-1 H-2C-1C-2, C-3, C-5
H-2 H-1, H-5'C-2C-1, C-3, C-4, C-5'
H-4 H-5C-4C-2, C-3, C-5
H-5 H-4C-5C-1, C-3, C-4
H-5' H-6'C-5'C-2, C-6'
H-6' H-5', H-7'C-6'C-5', C-7'
H-7' H-6'C-7'C-5', C-6'

Computational chemistry provides a powerful method for validating proposed structures. bohrium.com Using Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method, the NMR chemical shifts (both ¹H and ¹³C) for a proposed structure can be calculated. researchgate.netacs.orgimist.ma The process involves first finding the lowest energy conformation of the molecule and then performing the NMR calculation on that optimized geometry. nih.gov

These calculated chemical shifts are then compared to the experimental values. A strong correlation and low mean absolute error between the theoretical and experimental data provide high confidence in the structural assignment. bohrium.com This method is particularly valuable for distinguishing between constitutional isomers or stereoisomers that may present similar but non-identical spectra.

Table 2: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/DFT)Δδ (ppm)
C-1 ~205.1204.80.3
C-2 ~45.245.5-0.3
C-3 ~70.870.50.3
C-4 ~135.5135.9-0.4
C-5 ~165.3165.10.2
C-5' ~30.130.4-0.3
C-6' ~133.8134.2-0.4
C-7' ~117.6117.30.3

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential technique that provides the molecular weight and, with high resolution, the elemental composition of a molecule. It is also used to deduce structural information through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS), often performed using technologies like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of a unique elemental composition from the measured mass. For this compound, HRMS would be used to confirm its molecular formula, C₈H₈O₂.

Table 3: Representative HRMS and Fragmentation Data for this compound

IonCalculated m/z (for C₈H₉O₂⁺, [M+H]⁺)Observed m/zKey Fragment Ions (MS/MS)Postulated Neutral Loss
[M+H]⁺137.0597137.0595m/z 119.0491H₂O (Water)
m/z 95.0491C₃H₄ (Allene from allyl)
m/z 67.0178C₃H₄O (Acrolein)

X-ray Crystallography for Absolute Configuration and Spatial Arrangement

When an unambiguous determination of the three-dimensional structure, including absolute stereochemistry, is required, single-crystal X-ray crystallography is the definitive method. researchgate.net This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the precise position of every atom in the molecule can be determined.

For this compound, obtaining a suitable crystal would provide unequivocal proof of its structure. It would confirm the connectivity and, most importantly, reveal the relative and absolute configuration at the C-2 stereocenter and the spatial arrangement of the allyl and hydroxyl groups relative to the cyclopentenone ring. This solid-state structural information is considered the "gold standard" for molecular structure elucidation. researchgate.net

Table 4: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical Formula C₈H₈O₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 6.2 Å, c = 12.1 Å, β = 95°
Density (calculated) 1.25 g/cm³
Final R-factor R₁ = 0.045
Bond Length (C=O) 1.22 Å
Bond Length (C-OH) 1.43 Å

Single Crystal X-ray Diffraction (SCXRD) Challenges and Advances

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds. However, its application to complex organic intermediates such as this compound is often fraught with challenges. A primary obstacle is the growth of single crystals of sufficient size and quality. Many organic intermediates are prone to forming oils, amorphous solids, or microcrystalline powders, none of which are suitable for conventional SCXRD analysis.

For cyclopentenone derivatives, the presence of flexible side chains (like the allyl group) and polar functional groups (like the hydroxyl group) can inhibit orderly packing into a crystal lattice. Furthermore, the potential for polymorphism—the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules—can complicate analysis.

Despite these challenges, when suitable crystals are obtained, SCXRD provides unparalleled structural detail. For instance, in studies of similar cyclopentenone derivatives, SCXRD has been used to confirm the molecular constitution, establish the relative stereochemistry of chiral centers, and analyze intermolecular interactions such as hydrogen bonding. researchgate.net The analysis of a related compound, 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one, revealed that its crystal structure in the solid state is stabilized by O–H···O and C–H···O hydrogen bonds. researchgate.net Such analyses provide critical insights into the solid-state behavior and properties of these molecules. Advances in diffractometer sensitivity and crystallographic software continue to push the boundaries, allowing for the analysis of ever-smaller or weakly diffracting crystals. nih.govmdpi.com

Microcrystal Electron Diffraction (MicroED) for Microcrystalline Samples

When organic intermediates fail to yield crystals large enough for SCXRD, Microcrystal Electron Diffraction (MicroED) emerges as a revolutionary alternative. nih.gov MicroED is a cryogenic electron microscopy (cryo-EM) method that can determine high-resolution structures from nanocrystals, often thousands of times smaller by volume than those required for X-ray diffraction. nih.gov This technique is particularly valuable in the field of natural products and complex organic synthesis, where sample quantities are often limited and crystallization can be exceptionally difficult. nih.gov

The process involves continuously rotating frozen-hydrated, three-dimensional nanocrystals in an electron beam, collecting diffraction data as a movie with a high-speed camera. nih.gov This data is then processed using established crystallographic software to solve the molecular structure. nih.gov A significant advantage of MicroED is its ability to determine the absolute stereochemistry of a molecule from a minuscule amount of sample, a feat that is highly challenging with other methods. nih.gov While specific MicroED studies on this compound are not prominently documented, the technique's proven success with other complex small molecules demonstrates its immense potential for elucidating the structure of this and other challenging intermediates that produce only microcrystalline material. nih.govnih.gov

Integration of Spectroscopic Data for Comprehensive Structure Elucidation

The definitive structural elucidation of an organic intermediate like this compound rarely relies on a single analytical technique. A comprehensive and robust characterization is achieved through the integration of data from multiple spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy each provide a unique piece of the structural puzzle.

NMR (¹H and ¹³C) reveals the carbon-hydrogen framework and the connectivity of atoms, while MS provides the precise molecular weight and elemental formula. IR spectroscopy identifies the functional groups present, and UV-Vis spectroscopy sheds light on the electronic structure, particularly conjugated systems. researchgate.net By combining these datasets, chemists can build a complete picture of the molecule. For example, while NMR might suggest the core structure and connectivity of the cyclopentenone ring and its substituents, IR spectroscopy would confirm the presence of the hydroxyl and ketone functionalities, and UV-Vis would characterize the α,β-unsaturated carbonyl system. This integrated approach is essential for verifying the identity and purity of newly synthesized compounds and for resolving ambiguities that may arise from any single method. acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugated System Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques for analyzing key structural features of this compound.

Infrared (IR) Spectroscopy probes the vibrational modes of molecules, providing direct information about the functional groups present. For this compound, the IR spectrum would be expected to display several characteristic absorption bands. The hydroxyl group (-OH) would produce a broad absorption in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretching of the cyclopentenone ring, being part of a conjugated system, would typically appear in the 1680-1715 cm⁻¹ range. The carbon-carbon double bond (C=C) stretches of the ring and the allyl group would be observed in the 1620-1680 cm⁻¹ region.

Illustrative IR Data for this compound (Note: This table is illustrative of expected values for this compound class.)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)
Carbonyl (C=O)C=O Stretch (conjugated)1680-1715
Alkene (C=C)C=C Stretch (ring and allyl)1620-1680
Alkane (C-H)C-H Stretch (sp³ and sp²)2850-3100

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, and it is particularly sensitive to conjugated systems. The α,β-unsaturated carbonyl moiety in the 4-cyclopentenone ring constitutes a chromophore that absorbs UV light. This absorption corresponds to a π → π* transition. For five-membered α,β-unsaturated ketones like cyclopentenone, the π → π* transition is typically observed in the 210-250 nm range. nist.gov The presence and position of the allyl and hydroxyl groups can cause slight shifts ( batochromic or hypsochromic) in the absorption maximum (λ_max). A weaker n → π* transition for the carbonyl group is also expected at a longer wavelength, typically above 300 nm. nist.gov

Illustrative UV-Vis Absorption Data for this compound (Note: This table is illustrative of expected values for this compound class.)

TransitionChromophoreExpected λ_max (nm)
π → πConjugated C=C-C=O210-250
n → πCarbonyl (C=O)>300

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Strategies

The future of synthesizing hydroxylated cyclopentenones is increasingly geared towards "green" and sustainable methodologies. Traditional synthetic routes often involve harsh conditions, toxic reagents, and multiple steps, leading to significant waste. chemistryviews.org Emerging research aims to mitigate these issues by developing more environmentally benign and atom-economical processes.

A significant trend is the utilization of biomass-derived starting materials, such as furfural (B47365), which can be obtained from agricultural waste. rsc.orgresearchgate.net Researchers have demonstrated protocols for converting furfural into functionalized cyclopentenones in water, a green solvent, sometimes enhanced by microwave irradiation to shorten reaction times and improve yields. rsc.org Another approach focuses on the direct, catalytic conversion of biomass resources like furfural to cyclopentanone (B42830), which can then be further functionalized. researchgate.net These methods not only reduce reliance on petrochemical feedstocks but also align with the principles of a circular economy. researchgate.netgoogle.com The development of robust, reusable catalysts is central to making these green processes economically viable and scalable. researchgate.net

StrategyStarting MaterialKey FeaturesReference
Biomass ConversionFurfuralUse of water as solvent; Microwave-assisted; High regioselectivity. rsc.org
Catalytic HydrogenationFurfuralDirect conversion to cyclopentanone; Robust reusable catalysts. researchgate.net
Iso-Nazarov Cyclization2,4-DienalsIodine as a simple catalyst; Efficient and green conditions. chemistryviews.org
(3+2) CycloadditionActivated CyclopropanesUse of ethanol (B145695) as a green solvent; High chemo- and diastereoselectivity. frontiersin.org

Innovations in Asymmetric Catalysis for Hydroxylated Cyclopentenones

Creating chiral molecules with specific three-dimensional arrangements is crucial for pharmaceutical applications, as different enantiomers can have vastly different biological effects. Chiral hydroxylated cyclopentenones are highly valuable precursors for the asymmetric synthesis of complex natural products like prostaglandins. nih.govacs.orgacs.org Consequently, a major research thrust is the development of innovative catalytic methods to produce these compounds with high enantiomeric purity. hud.ac.ukulisboa.pt

Several powerful strategies are being refined and expanded:

Organocatalysis : The use of small organic molecules as catalysts, such as bifunctional thioureas, has emerged as a powerful tool for intramolecular reactions to generate chiral nitro-substituted cyclopentanones, which can be precursors to hydroxylated versions. researchgate.net

Metal-Catalyzed Reactions : Transition metals play a pivotal role. Chiral-at-metal rhodium(III) complexes have been used in synergetic catalysis to produce tertiary α-hydroxylated cyclopentanones with excellent enantioselectivity (up to 99% ee). nih.gov Gold(I) catalysis is enabling new tandem reactions, such as hydroarylation–Nazarov cyclizations, to access complex cyclopentenones enantioselectively. nih.gov The classic Pauson-Khand reaction is also being updated with chiral ligands to control stereochemistry. acs.org

Enzymatic and Kinetic Resolution : Enzymes offer a highly selective method for resolving racemic mixtures of cyclopentenones or their precursors. acs.org Similarly, kinetic resolution using metal catalysts, such as Rh(I) complexes in 1,4-addition reactions, can effectively separate enantiomers. acs.org

These methods provide access to enantiomerically pure building blocks that are essential for the total synthesis of chiral target molecules. nih.gov

Exploration of Novel Reactivity and Rearrangement Pathways

Understanding and discovering new ways in which hydroxylated cyclopentenones react is fundamental to their application in synthesis. The core cyclopentenone structure is rich in reactivity, allowing for modifications at every position. thieme-connect.com Researchers are investigating both the inherent reactivity and novel rearrangement pathways to construct complex ring systems.

Kinetic studies, for example, have investigated the reactions of cyclopentenone derivatives with hydroxyl (OH) radicals, revealing that the reaction rates are significantly influenced by the substitution pattern on the ring. nih.govacs.orgacs.org Such studies are crucial for understanding the atmospheric chemistry and stability of these compounds but also provide insight into their radical reactivity.

Rearrangement reactions are a particularly powerful tool for ring expansion and contraction, enabling the synthesis of otherwise difficult-to-access molecular skeletons. researchgate.net Key areas of exploration include:

Nazarov Cyclization : This electrocyclic reaction of divinyl ketones is a cornerstone of cyclopentenone synthesis. wikipedia.org Modern variations use Lewis acids or chiral Brønsted acids to induce the reaction under milder conditions and with stereochemical control. nih.gov

Vinylcyclopropane-Cyclopentene Rearrangement : This thermal or metal-catalyzed ring expansion converts a readily accessible vinylcyclopropane (B126155) into a cyclopentene (B43876), a pathway that has been a key step in the synthesis of natural products like aphidicolin. wikipedia.org

Ring-Contractive Rearrangements : Silver-catalyzed rearrangements of larger rings, like 6-diazo-2-cyclohexenones, provide an efficient route to functionalized cyclopentenones. organic-chemistry.org

Wolff and Tiffeneau-Demjanov Rearrangements : These classic reactions are being applied to create complex bicyclic cyclopentenone systems through ring expansion or contraction mechanisms. libretexts.org

The discovery of new rearrangements and a deeper understanding of existing ones will continue to expand the synthetic toolbox for chemists working with these scaffolds.

Computational Design and Prediction of Cyclopentenone Derivatives

Computational chemistry has become an indispensable tool in modern organic synthesis. scirp.org Density Functional Theory (DFT) calculations, in particular, are providing unprecedented insight into the mechanisms, reactivity, and stereoselectivity of reactions involving cyclopentenones. chemistryviews.orgrhhz.net

Future research will increasingly rely on computational methods for:

Mechanism Elucidation : DFT studies are used to map out the potential energy surfaces of complex reaction pathways, such as the Pauson-Khand reaction and metal-catalyzed cycloisomerizations. rhhz.netacs.orgnih.gov This allows researchers to understand how catalysts work, why certain products are formed, and what the rate-determining steps are. For example, calculations have clarified the role of the palladium catalyst in assembling cyclopentenones from α,β-unsaturated acid chlorides and alkynes. rhhz.net

Predicting Reactivity and Selectivity : Computational models can predict how changes in a substrate or catalyst will affect the outcome of a reaction. acs.org This predictive power can guide experimental design, saving time and resources by focusing on the most promising candidates. Studies have successfully rationalized the stereoselectivity of cyclopropanation reactions and the regioselectivity of rearrangements. acs.orgacs.org

Designing Novel Derivatives : By simulating the electronic and structural properties of hypothetical molecules, researchers can design novel cyclopentenone derivatives with desired characteristics, such as enhanced biological activity or specific reactivity. scirp.orgnih.gov This in silico design process accelerates the discovery of new functional molecules.

Advances in the Application of Hydroxylated Cyclopentenones in Complex Molecule Synthesis

The ultimate goal of developing new synthetic methods for hydroxylated cyclopentenones is to apply them as building blocks in the synthesis of complex and biologically important molecules. thieme-connect.comoregonstate.edu These chiral synthons are key intermediates in the total synthesis of a wide array of natural products. nih.govnih.gov

Future applications will continue to build on this foundation, with hydroxylated cyclopentenones being employed in the synthesis of:

Prostaglandins and Prostanoids : These hormone-like substances have diverse physiological effects, and enantiomerically pure 4-hydroxy-2-cyclopentenones are well-established building blocks for their synthesis. acs.orgacs.org

Antiviral and Anticancer Agents : The cyclopentane (B165970) core is present in potent drugs. For instance, chiral hydroxylated cyclopentenones are precursors to neplanocin A, an antiviral agent, and have been used in the total synthesis of (±)-Agelastatin A, a cytotoxic natural product. nih.govnih.gov

Highly Functionalized Scaffolds : The development of methods to create densely functionalized cyclopentanes from cyclopentenone precursors is a major goal. oregonstate.eduresearchgate.net This includes stereoselective dihydroxylations and aminations to install multiple chiral centers, paving the way for new classes of complex molecules. nih.govresearchgate.net The Pauson-Khand reaction is also being adapted to produce oxygenated cyclopentenones that were previously inaccessible, opening new avenues for elaboration. acs.orgnih.gov

The versatility of the hydroxylated cyclopentenone unit ensures its continued importance as a central building block in the art and science of total synthesis. nih.gov

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential respiratory irritancy. Store in amber vials under nitrogen at –20°C to prevent oxidation. Spill management: neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.